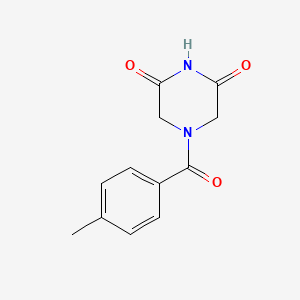![molecular formula C15H20N4OS B5409404 N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5409404.png)
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as MPPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPTA is a thioacetamide derivative that has been synthesized using various methods, and has been found to exhibit significant biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, although it has been suggested that it may act by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancer pathways. This compound has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, including TNF-alpha, IL-6, and IL-1beta. This compound has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been found to exhibit anti-microbial properties, inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for use in lab experiments, including its high purity and stability. This compound has also been found to exhibit low toxicity, making it a safe chemical for use in experiments. However, this compound has some limitations, including its limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of research could focus on the development of new synthesis methods for this compound, with the aim of increasing its yield and purity. Another area of research could focus on the elucidation of the mechanism of action of this compound, with the aim of identifying new therapeutic targets. Additionally, further studies could investigate the potential applications of this compound in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Synthesemethoden
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide can be synthesized using various methods, including the reaction of 2-methylphenyl isothiocyanate with 5-methyl-4-propyl-1,2,4-triazole-3-thiol, followed by the reaction with acetic anhydride. Another method involves the reaction of 2-methylphenyl isothiocyanate with 5-methyl-4-propyl-1,2,4-triazole-3-thiol, followed by the reaction with acetyl chloride. These methods have been found to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-4-9-19-12(3)17-18-15(19)21-10-14(20)16-13-8-6-5-7-11(13)2/h5-8H,4,9-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZAXJDBRQATSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409328.png)
![ethyl 1-[3-(3-chlorophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5409337.png)
![3-[2-({[1-(hydroxymethyl)cyclopentyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5409343.png)
![N-[5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5409345.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5409346.png)
![4-(2-methoxyphenoxy)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B5409349.png)

![4-methyl-6-phenyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B5409363.png)

![N-[(1-ethyl-3-piperidinyl)methyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5409380.png)
![7-acetyl-6-(3-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5409381.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5409389.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-methoxy-N-methylpyrimidine-5-carboxamide](/img/structure/B5409418.png)